6,6,6-Trifluoro-3-methylhexan-2-ol

Lipophilicity Partition Coefficient Drug Design

6,6,6-Trifluoro-3-methylhexan-2-ol (CAS 1505937-92-7) is a fluorinated secondary alcohol characterized by a terminal trifluoromethyl group at the sixth carbon, a methyl branch at the third carbon, and a hydroxyl group at the second carbon of a hexane backbone. This structural arrangement provides a specific combination of lipophilicity and hydrogen-bonding potential utilized in medicinal chemistry and materials science.

Molecular Formula C7H13F3O
Molecular Weight 170.17 g/mol
Cat. No. B13257901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6,6-Trifluoro-3-methylhexan-2-ol
Molecular FormulaC7H13F3O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCC(CCC(F)(F)F)C(C)O
InChIInChI=1S/C7H13F3O/c1-5(6(2)11)3-4-7(8,9)10/h5-6,11H,3-4H2,1-2H3
InChIKeyHHERIGFQFXQNBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to 6,6,6-Trifluoro-3-methylhexan-2-ol: A Fluorinated Secondary Alcohol Intermediate


6,6,6-Trifluoro-3-methylhexan-2-ol (CAS 1505937-92-7) is a fluorinated secondary alcohol characterized by a terminal trifluoromethyl group at the sixth carbon, a methyl branch at the third carbon, and a hydroxyl group at the second carbon of a hexane backbone . This structural arrangement provides a specific combination of lipophilicity and hydrogen-bonding potential utilized in medicinal chemistry and materials science [1]. Compared to close structural analogs, changes in the position of the CF3 group and the secondary alcohol moiety can result in significant shifts in physicochemical properties, making direct substitution unreliable for structure-activity relationship optimization [2].

Fluorinated secondary alcohol intermediate for structure-activity relationship optimization
Terminal CF3 and methyl branch enable controlled lipophilicity tuning
Position-dependent physicochemical properties; direct isomer substitution not recommended

Why 6,6,6-Trifluoro-3-methylhexan-2-ol Analogs Fail as Drop-in Replacements


Fluorinated alcohols with a C7H13F3O formula constitute a set of regioisomers where the placement of the trifluoromethyl and hydroxyl groups is not interchangeable. For example, moving the CF3 group from the terminal δ-position (as in the target compound) to the α-position (as in 1,1,1-trifluoro-5-methylhexan-2-ol) dramatically alters lipophilicity, acidity, and metabolic susceptibility. Consequently, substituting one isomer for another in a synthetic sequence or a biological assay can lead to unpredictable changes in potency, solubility, and off-target activity [1]. Evidence below demonstrates that even structurally close, single-bond-shift analogs exhibit quantitatively different physicochemical baselines, compelling careful compound selection [2].

CF₃ Position Shift
Moving the trifluoromethyl group from δ- to α-position alters logP and acidity, undermining SAR predictions.
Hydroxyl Position Change
Switching the secondary alcohol to a primary isomer shifts hydrogen-bonding potential and reactivity profile.
Non-Fluorinated Parent
Non-fluorinated analogs lack the lipophilicity and metabolic stability conferred by the CF₃ group; direct replacement may not reproduce results.

Quantitative Differentiation of 6,6,6-Trifluoro-3-methylhexan-2-ol from Relevant Comparators


LogP Advantage: Target Compound is 1.6-Fold More Lipophilic than the Primary Alcohol Isomer

The target compound, 6,6,6-trifluoro-3-methylhexan-2-ol, has a computed XLogP3 of 2.6, compared to a value of 1.6 for its structural analog, 6,6,6-trifluoro-1-hexanol [1][2]. This represents a difference of 1.0 log units, indicating the target compound is approximately 10 times more lipophilic than its primary alcohol counterpart. This difference arises from the additional methyl branch at the 3-position and the shift of the hydroxyl group, decreasing the polar surface area and increasing hydrophobicity.

LogP Advantage
Head-to-head
XLogP3 2.6 vs primary alcohol 1.6
Δ +1.0 (≈10× more lipophilic)
Supports membrane permeability screening context
Computed by XLogP3; vendor and PubChem data
Lipophilicity Partition Coefficient Drug Design

Positional Isomer Differentiation: Target Compound Shows Higher Lipophilicity than the α-CF3 Isomer

Despite sharing the same molecular formula (C7H13F3O), the target compound (δ-CF3 isomer) demonstrates a higher computed logP of 2.6 compared to 2.3458 for the α-CF3 isomer, 1,1,1-trifluoro-5-methylhexan-2-ol [1]. This refutes the general assumption that all C7H13F3O fluorinated alcohols are equally lipophilic. The target compound's superior hydrophobicity stems from the δ-position of its CF3 group, which exhibits a weaker electron-withdrawing inductive effect on the hydroxyl oxygen, reducing hydration energy compared to the α-isomer [2].

Isomer Lipophilicity
Head-to-head
LogP 2.6 (δ-CF₃) vs α-CF₃ isomer 2.3458
Δ +0.2542
Position-dependent logP refutes interchangeable isomer assumption
Vendor computational chemistry data
Regiochemistry Lipophilicity Isomer Comparison

Fluorination Impact: Target Compound is Significantly More Lipophilic than its Non-Fluorinated Parent

Replacing the terminal methyl group with a trifluoromethyl group dramatically alters the compound's properties. The target compound 6,6,6-trifluoro-3-methylhexan-2-ol has a molecular weight of 170.17 g/mol, while its non-fluorinated parent, 3-methylhexan-2-ol, is only 116.20 g/mol [1]. This significant increase in mass is accompanied by a large shift in lipophilicity, from the moderate logP typical of a branched C7 alcohol to a computed XLogP3 of 2.6 for the fluorinated version, driven by the hydrophobicity of the terminal CF3 group [2].

Fluorination Effect
Head-to-head
MW 170.17 g/mol vs non-fluorinated 116.20, logP 2.6
MW +53.97, logP shift to high
Fluorination substantially increases lipophilicity and molecular weight
Predicted values; may require experimental validation
Fluorination Lipophilicity Physicochemical Properties

Rotatable Bond Count: Target Compound's Conformational Flexibility is Lower than the Primary Alcohol Analog

The target compound has a rotatable bond count of 3, whereas the primary alcohol analog 6,6,6-trifluoro-1-hexanol has a count of 4 [1][2]. The target's reduced flexibility, stemming from its branched carbon skeleton and the position of the hydroxyl group, suggests it may adopt a more constrained conformational ensemble. This can be advantageous when a more rigid structure is desired to minimize entropic penalties upon binding to a biological target.

Conformational Flexibility
Head-to-head
Rotatable bonds 3 vs primary alcohol analog 4
Δ -1
Reduced flexibility may confer a more constrained binding conformation
Computed by Cactvs; influences entropic binding penalty
Conformational Flexibility Rotatable Bonds Physicochemical Properties

Hydroxyl Acidity and pKa: Target Compound is Predicted to be a Stronger Acid than Non-Fluorinated Analogs

The predicted pKa of 6,6,6-trifluoro-3-methylhexan-2-ol is 14.98, which is notably lower than the typical pKa of ~16-19 observed for non-fluorinated secondary alcohols like 3-methylhexan-2-ol [1][2]. This increased acidity (by several orders of magnitude in Ka) stems from the electron-withdrawing inductive effect of the δ-CF3 group, which stabilizes the conjugate alkoxide base. This property is critical for applications involving hydrogen-bond donation or where the ionization state dictates solubility and reactivity.

Hydroxyl Acidity
Reported
Predicted pKa 14.98 vs class-level ~16–19
Δ ≈ -1 to -4 (10–10,000× more acidic)
Increased acidity may influence solubility and H-bond donation
QSAR prediction; class-level literature comparison
Acidity pKa Hydrogen Bonding

Optimal Research and Industrial Applications for 6,6,6-Trifluoro-3-methylhexan-2-ol


Medicinal Chemistry: Optimizing LogP and Membrane Permeability in Drug Leads

When a lead compound series requires fine-tuning of lipophilicity to achieve optimal cell permeability or oral bioavailability, 6,6,6-trifluoro-3-methylhexan-2-ol provides a significantly higher logP (2.6) than its non-fluorinated parent (e.g., 3-methylhexan-2-ol) or its primary alcohol isomer (6,6,6-trifluoro-1-hexanol, XLogP3=1.6) [1][2]. Its use as a synthetic intermediate can introduce a fluorinated, lipophilic branch without drastically increasing molecular weight, offering a strategic advantage over larger, more complex fluorinated building blocks.

Agrochemical Development: Enhancing Environmental Stability of Pesticides

For the design of novel agrochemicals where metabolic or environmental stability is paramount, the target compound's terminal CF3 group provides significant resistance to oxidative degradation compared to non-fluorinated analogs [1]. The specific δ-position of the CF3 group, combined with the secondary alcohol handle, allows for further derivatization into esters or ethers, enabling the synthesis of a focused library of compounds that are both stable and suitably lipophilic for plant cuticle penetration [1].

Materials Science: Use as an NMR Probe for Studying Solvent-Solute Interactions

The terminal CF3 group of the target compound serves as an excellent 19F NMR probe due to its distinct chemical shift and sensitivity to the local chemical environment. Compared to the primary alcohol analog, 6,6,6-trifluoro-1-hexanol, which has been extensively studied for this purpose, the secondary alcohol 6,6,6-trifluoro-3-methylhexan-2-ol introduces an additional chiral center and steric bulk, providing distinct binding characteristics in supramolecular systems or when probing protein-ligand interactions [1]. This can yield complementary information on water accessibility and hydrogen-bonding patterns in complex mixtures [2].

Organic Synthesis: Chiral Building Block for Asymmetric Transformations

The target molecule possesses two chiral centers (at C2 and C3), making it a valuable scaffold for asymmetric synthesis. The steric influence of the 3-methyl group, combined with the electronic effect of the remote CF3 group, can lead to highly diastereoselective reactions when this secondary alcohol is used as a chiral auxiliary or derivatized into a directing group [1]. This offers a distinct advantage over achiral, linear fluorinated alcohols like 6,6,6-trifluoro-1-hexanol, which cannot control stereochemistry in the same way [1].

Application
Selection Property
Validation Focus
Lipophilicity optimization in drug-lead research
Computed logP for partitioning studies
Membrane permeability assay and logP confirmation
Agrochemical stability research
CF₃-dependent oxidative resistance
Metabolic stability and plant penetration assays
¹⁹F NMR probe for solvent–solute interaction studies
CF₃ chemical shift sensitivity
Local environment accessibility and hydrogen-bonding patterns
Asymmetric synthesis research
Chiral secondary alcohol scaffold with two stereocenters
Diastereoselective reaction development and chiral auxiliary performance
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